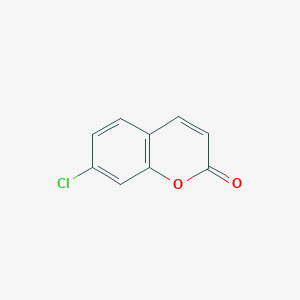

7-Chloro-2H-chromen-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-chlorochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPNKJCEDYRUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873760 | |

| Record name | 7-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19063-54-8 | |

| Record name | 7-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 7-Chloro-2H-chromen-2-one from 4-chlorophenol

This guide provides a comprehensive overview of the synthesis of 7-Chloro-2H-chromen-2-one, a valuable coumarin derivative, starting from 4-chlorophenol. It is intended for an audience of researchers, chemists, and professionals in drug development, offering detailed procedural insights, mechanistic explanations, and practical advice grounded in established chemical principles.

Strategic Overview: The Synthetic Approach

Coumarins (2H-chromen-2-ones) are a critical class of benzopyrone compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The synthesis of the 7-chloro derivative involves the formation of the heterocyclic ring system onto a substituted phenol backbone. Among the various established methods for coumarin synthesis—including the Perkin, Knoevenagel, and Wittig reactions—the Pechmann condensation stands out for its efficiency and directness when starting from a phenol.[3][4][5]

This guide focuses on the von Pechmann reaction , a specific variant of the Pechmann condensation, which is ideal for producing coumarins that are unsubstituted at the 4-position.[6] This is achieved by reacting a phenol with malic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The malic acid decarboxylates in situ to form formylacetic acid, which then condenses with the phenol to yield the target coumarin.[6]

The choice of 4-chlorophenol as the starting material introduces a chloro-substituent at the 7-position of the coumarin ring. This is due to the directing effect of the hydroxyl group on the phenol, which activates the ortho and para positions for electrophilic aromatic substitution. Since the para position is already occupied by the chlorine atom, the cyclization occurs at the ortho position.

Reaction Mechanism and Rationale

The von Pechmann condensation is a multi-step process catalyzed by acid.[4][6] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Formation of the Electrophile: Concentrated sulfuric acid protonates and dehydrates malic acid at elevated temperatures (typically above 100°C) to generate formylacetic acid in situ. This intermediate is highly reactive and does not need to be isolated.[6]

-

Electrophilic Aromatic Substitution: The hydroxyl group of 4-chlorophenol activates the aromatic ring. The aldehydic carbonyl of formylacetic acid, once protonated by the sulfuric acid, acts as the electrophile and attacks the activated ring at the position ortho to the hydroxyl group.

-

Intramolecular Cyclization (Acylation): The phenolic hydroxyl group then performs an intramolecular attack on the carboxylic acid carbonyl, initiating the formation of the lactone (pyrone) ring.

-

Dehydration: The final step is the acid-catalyzed elimination of a water molecule, which results in the formation of the double bond, completing the aromatic coumarin system.[1][6]

The use of concentrated sulfuric acid is multi-faceted: it serves as the catalyst, a dehydrating agent to drive the equilibrium towards the product, and the medium for the reaction.[7][8]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 7-Chloro-2H-chromen-2-one.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 6.43 g | 0.05 |

| Malic Acid | C₄H₆O₅ | 134.09 | 7.37 g | 0.055 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Ethanol (95%) | C₂H₅OH | 46.07 | For recrystallization | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Apparatus

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Ice bath

-

Buchner funnel and flask

-

Standard laboratory glassware

Step-by-Step Procedure

A. Reaction Setup and Synthesis

-

Safety First: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[9][10][11] Concentrated sulfuric acid is extremely corrosive and causes severe burns.[7][12]

-

Charging the Flask: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (6.43 g) and malic acid (7.37 g).

-

Acid Addition: Assemble the flask with a reflux condenser. Carefully and slowly add concentrated sulfuric acid (25 mL) through the dropping funnel with gentle stirring. Caution: This process is exothermic. The addition should be controlled to prevent excessive heat generation.

-

Heating: Once the addition is complete, heat the reaction mixture in a heating mantle to 120-130°C. Maintain this temperature until the initial vigorous effervescence (carbon monoxide evolution) subsides. This typically takes 30-60 minutes.[13]

-

Reaction Monitoring: Continue heating the mixture at this temperature for an additional 2-3 hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC) if a suitable solvent system is developed.

B. Work-up and Isolation

-

Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

-

Quenching: Carefully pour the cooled, viscous reaction mixture into a beaker containing approximately 250 mL of ice-cold water with stirring. This will precipitate the crude product. Caution: Always add acid to water, not the other way around.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter with copious amounts of cold water until the washings are neutral to pH paper. This removes residual sulfuric acid.

-

Neutralization: Transfer the crude solid to a beaker and suspend it in a dilute solution of sodium bicarbonate. Stir for 15-20 minutes to neutralize any remaining acid and unreacted starting materials.

-

Final Filtration: Filter the solid again, wash thoroughly with water, and press it as dry as possible on the filter paper.

C. Purification

-

Recrystallization: The most common method for purifying coumarins is recrystallization.[13][14][15] Dissolve the crude, dried product in a minimum amount of hot ethanol (95%). If the product does not fully dissolve, filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or desiccator.

Visualization of the Workflow

The entire experimental process can be visualized as a logical flow from preparation to final product analysis.

Caption: Experimental workflow for the synthesis of 7-Chloro-2H-chromen-2-one.

Product Characterization

Confirming the identity and purity of the final product is a critical step. The following are expected characterization data for 7-Chloro-2H-chromen-2-one.

| Technique | Expected Results |

| Melting Point | Literature values should be consulted for comparison. A sharp melting point indicates high purity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, J=9.6 Hz, 1H), 7.48 (d, J=6.6 Hz, 2H), 7.28 (d, J=10.1 Hz, 1H), 6.47 (d, J=9.6 Hz, 1H).[16] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.0, 152.5, 142.2, 131.8, 129.7, 127.1, 119.8, 118.4, 117.9.[16] |

| IR Spectroscopy (KBr) | Strong C=O stretch (lactone) ~1720-1740 cm⁻¹, C=C stretches ~1600-1620 cm⁻¹, C-Cl stretch ~1000-1100 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺) peak corresponding to the molecular weight of C₉H₅ClO₂ (m/z ≈ 180.0).[17] |

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

-

4-Chlorophenol: Toxic and corrosive. Avoid skin contact and inhalation.

-

Malic Acid: Irritant.

-

Concentrated Sulfuric Acid: Extremely corrosive and a strong dehydrating agent. Causes severe burns upon contact.[7][9][12] Always add acid to water slowly. Handle only in a fume hood with appropriate PPE.[10] In case of skin contact, immediately flush with large amounts of water for at least 30 minutes and seek urgent medical attention.[9][10]

-

Waste Disposal: Neutralize acidic aqueous waste before disposal. Dispose of organic waste and solvents according to institutional guidelines.[11]

Conclusion

The von Pechmann condensation of 4-chlorophenol with malic acid provides a reliable and direct route to 7-Chloro-2H-chromen-2-one. This method is advantageous due to the availability of starting materials and the straightforward nature of the reaction.[3] Careful control of temperature and adherence to safety procedures are paramount for a successful and safe synthesis. The detailed protocol and characterization data provided in this guide serve as a robust resource for researchers engaged in the synthesis of coumarin derivatives.

References

- 1. jk-sci.com [jk-sci.com]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pechmann Condensation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 8. organicreactions.org [organicreactions.org]

- 9. teck.com [teck.com]

- 10. CCOHS: Sulfuric Acid [ccohs.ca]

- 11. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. old.rrjournals.com [old.rrjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. edu.rsc.org [edu.rsc.org]

- 16. rsc.org [rsc.org]

- 17. 7-Chloro-2H-chromen-2-one | C9H5ClO2 | CID 12732963 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pechmann Condensation for 7-Chloro-Coumarin Synthesis

This guide provides a comprehensive technical overview of the Pechmann condensation, with a specific focus on the synthesis of 7-chloro-coumarin. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed and practical understanding of this important synthetic transformation.

Introduction: The Significance of Coumarins and the Pechmann Condensation

Coumarins (2H-1-benzopyran-2-ones) represent a significant class of naturally occurring and synthetic heterocyclic compounds.[1][2] Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties, have established them as privileged scaffolds in medicinal chemistry.[2][3][4] Furthermore, their unique fluorescent properties make them valuable in applications such as laser dyes, optical brightening agents, and fluorescent probes for biological imaging.[1][5][6]

The Pechmann condensation, discovered by German chemist Hans von Pechmann, is a cornerstone reaction for the synthesis of coumarins.[7] It involves the acid-catalyzed reaction of a phenol with a β-ketoester.[3][7][8] The simplicity of the starting materials and the direct, often one-pot, nature of the synthesis make it a widely adopted method.[9]

The Reaction Mechanism: A Step-by-Step Elucidation

The Pechmann condensation proceeds through a series of acid-catalyzed steps. While the exact sequence can be influenced by the specific reactants and catalysts used, the generally accepted mechanism involves the following key transformations:[7][8][10]

-

Transesterification: The reaction is initiated by the acid-catalyzed transesterification between the phenol (in this case, 3-chlorophenol) and the β-ketoester (ethyl acetoacetate). This step forms a phenolic ester intermediate.[7][8] The acid catalyst protonates the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the nucleophilic attack by the phenolic hydroxyl group.

-

Intramolecular Hydroxyalkylation (Electrophilic Aromatic Substitution): The keto-enol tautomerism of the β-ketoester moiety is also catalyzed by the acid.[8] The enol form then undergoes an intramolecular electrophilic attack on the activated aromatic ring of the phenol, ortho to the newly formed ester linkage. This cyclization step is a type of Friedel-Crafts acylation and forms the core coumarin skeleton.[7] Recent NMR studies have provided evidence supporting a mechanism where the initial step is an electrophilic aromatic substitution, followed by transesterification.[11]

-

Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate, which leads to the formation of the stable, aromatic coumarin ring system.[7][12]

Diagrammatic Representation of the Pechmann Condensation Mechanism:

Caption: Mechanism of the Pechmann condensation for 7-chloro-coumarin synthesis.

Catalyst Selection: Optimizing for Efficiency and Green Chemistry

The choice of catalyst is a critical factor in the Pechmann condensation, significantly influencing reaction rates and yields. A variety of catalysts have been successfully employed, ranging from traditional homogeneous acids to modern heterogeneous and "green" catalysts.[3]

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Brønsted Acids | H₂SO₄, Methanesulfonic acid | High catalytic activity, readily available. | Corrosive, difficult to separate from the reaction mixture, generates acidic waste. |

| Homogeneous Lewis Acids | AlCl₃, InCl₃ | Effective for a range of substrates.[13][14] | Often require stoichiometric amounts, sensitive to moisture. |

| Heterogeneous Solid Acids | Amberlyst-15, Zeolites, Sulfated zirconia, Montmorillonite K10 | Reusable, easily separated, reduced corrosion and waste.[3][15] | May have lower activity than homogeneous catalysts, potential for leaching. |

| "Green" Catalysts | Ionic liquids, Tamarind juice | Environmentally benign, can be reusable, milder reaction conditions.[13][16] | Can be expensive, may require specific reaction conditions. |

For the synthesis of 7-chloro-4-methylcoumarin from 3-chlorophenol and ethyl acetoacetate, strong Brønsted acids like concentrated sulfuric acid are traditionally used. However, the use of solid acid catalysts like Amberlyst-15 offers a more environmentally friendly and operationally simpler alternative.[15]

Experimental Protocol: Synthesis of 7-Chloro-4-methylcoumarin

This protocol provides a detailed, step-by-step methodology for the synthesis of 7-chloro-4-methylcoumarin using concentrated sulfuric acid as the catalyst.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |

| 3-Chlorophenol | C₆H₅ClO | 128.56 | 6.43 g (0.05 mol) | Phenolic Substrate |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.51 g (6.4 mL, 0.05 mol) | β-Ketoester |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | Catalyst/Condensing Agent |

| Crushed Ice/Ice Water | H₂O | 18.02 | ~500 mL | Precipitation Medium |

| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |

Procedure:

-

Reaction Setup: In a 250 mL beaker, carefully add 25 mL of concentrated sulfuric acid. Place the beaker in an ice-water bath and allow it to cool to below 10°C.

-

Addition of Reactants: In a separate flask, prepare a mixture of 6.43 g of 3-chlorophenol and 6.51 g of ethyl acetoacetate. Slowly add this mixture dropwise to the chilled sulfuric acid with constant stirring, ensuring the temperature of the reaction mixture does not exceed 10°C. The addition should be completed over a period of approximately 30 minutes.

-

Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture slowly and carefully into a beaker containing approximately 500 g of crushed ice with constant stirring. A solid precipitate of crude 7-chloro-4-methylcoumarin will form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.[17]

Safety Precautions:

-

Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).

-

The addition of the reactant mixture to sulfuric acid is exothermic and must be done slowly and with cooling to control the reaction temperature.

-

Pouring the reaction mixture onto ice should also be done cautiously as it can generate heat and cause splashing.

Workflow for 7-Chloro-Coumarin Synthesis:

Caption: Experimental workflow for the synthesis of 7-chloro-coumarin.

Characterization and Data Analysis

The synthesized 7-chloro-4-methylcoumarin should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point Determination: A sharp melting point is indicative of a pure compound.

-

Spectroscopic Analysis:

-

FT-IR: To identify the characteristic functional groups, such as the lactone carbonyl (C=O) stretch.

-

¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the position of the substituents on the coumarin ring.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Applications and Future Directions

7-chloro-coumarin and its derivatives are valuable intermediates in the synthesis of more complex molecules with potential applications in various fields. The chloro substituent can be further modified through nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the creation of libraries of novel compounds for drug discovery and materials science.[18] Research into the biological activities of 7-substituted coumarins has shown promise in areas such as antimycobacterial agents and neuronal enzyme inhibitors.[4]

Conclusion

The Pechmann condensation remains a highly relevant and versatile method for the synthesis of coumarins. A thorough understanding of the reaction mechanism, the role of the catalyst, and the experimental parameters is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully synthesize 7-chloro-coumarin and to explore its potential in the development of new therapeutic agents and advanced materials.

References

-

Pechmann condensation - Wikipedia. [Link]

-

Synthesis of 7 hydroxy-4-methyl coumarin | PDF - Slideshare. [Link]

-

Pechmann Condensation Coumarin Synthesis - Organic Chemistry Portal. [Link]

-

pechmann #reaction #mechanism | organic chemistry - YouTube. [Link]

-

Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - NIH. [Link]

-

Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin | ACS Omega. [Link]

-

7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) - YouTube. [Link]

-

A plausible mechanism for the Pechmann condensation of phenol and ethyl acetoacetate over acid catalysts. - ResearchGate. [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - SciSpace. [Link]

-

Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN - YouTube. [Link]

-

Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. [Link]

-

Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. [Link]

-

Coumarin synthesis by Pechmann condensation - ResearchGate. [Link]

-

Pechmann condensation of phenols with ethyl butyroacetate. [Link]

-

Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid - Organic Chemistry Portal. [Link]

-

Pechmann condensation – Knowledge and References - Taylor & Francis. [Link]

- SELECTIVE PROCESS FOR THE PREPARATION OF DERIVATIVES OF 7-hydroxycoumarin.

-

Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - ACS Publications. [Link]

-

coumarine pechmann condensation mechanism - YouTube. [Link]

-

A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process - MDPI. [Link]

-

Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PubMed Central. [Link]

-

Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC - PubMed Central. [Link]

-

A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M - Semantic Scholar. [Link]

-

7-Hydroxy-coumarin derivatives: Synthesis, characterization and preliminary antimicrobial activities | Request PDF - ResearchGate. [Link]

-

Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction - ResearchGate. [Link]

-

Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC - NIH. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. Pechmann Condensation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 13. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 7-Chloro-2H-chromen-2-one via Knoevenagel Condensation

Abstract

Coumarin derivatives are a pivotal class of heterocyclic compounds, widely recognized for their significant pharmacological properties and applications in materials science. Among these, 7-Chloro-2H-chromen-2-one stands out as a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the Knoevenagel condensation route for the synthesis of 7-Chloro-2H-chromen-2-one. We will delve into the reaction's mechanistic underpinnings, explore various catalytic systems, and present a detailed experimental protocol. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the efficient synthesis of this target molecule.

Introduction to Coumarins and the Knoevenagel Condensation

Coumarins, or 2H-1-benzopyran-2-ones, are a large family of natural and synthetic compounds with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1] The synthesis of the coumarin scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this privileged structure. These include the Pechmann, Perkin, Wittig, and Knoevenagel reactions.[2][3]

The Knoevenagel condensation is a versatile and widely employed method for C-C bond formation.[4] In the context of coumarin synthesis, it typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[1][5] This is followed by an intramolecular cyclization to yield the final coumarin product.[1] Modern iterations of this reaction often employ green chemistry principles, such as the use of ultrasound or microwave irradiation and solvent-free conditions, to enhance reaction rates and yields.[6][7][8]

The Knoevenagel Condensation Route to 7-Chloro-2H-chromen-2-one

The synthesis of 7-Chloro-2H-chromen-2-one via Knoevenagel condensation commences with the reaction between 4-chlorosalicylaldehyde and an active methylene compound, such as diethyl malonate. The presence of the electron-withdrawing chloro group at the 7-position of the final product necessitates the use of the appropriately substituted salicylaldehyde.

Reaction Mechanism

The synthesis proceeds through a two-stage mechanism: an initial Knoevenagel condensation followed by an intramolecular transesterification (cyclization).[1]

-

Enolate Formation: A basic catalyst, such as piperidine, abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate) to form a stabilized enolate.[1][9]

-

Nucleophilic Addition: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the 4-chlorosalicylaldehyde.[1]

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration to form an α,β-unsaturated compound.[10]

-

Intramolecular Cyclization: The final step involves an intramolecular transesterification between the hydroxyl group of the phenol and one of the ester groups, leading to the formation of the lactone ring characteristic of coumarins.[5][9]

Diagram 1: Reaction Mechanism of 7-Chloro-2H-chromen-2-one Synthesis

Caption: Knoevenagel condensation mechanism for 7-Chloro-2H-chromen-2-one synthesis.

Catalyst Selection: A Critical Choice

The choice of catalyst is paramount to the success of the Knoevenagel condensation, influencing reaction time, yield, and environmental impact.[11]

| Catalyst Type | Examples | Advantages | Disadvantages | References |

| Homogeneous | Piperidine, L-proline, Boric Acid | Mild reaction conditions, high yields. | Difficult to separate from the reaction mixture. | [1][12] |

| Heterogeneous | MgFe2O4, Metal Oxides (e.g., ZnO) | Easy to separate and recycle, environmentally friendly. | May require higher temperatures or longer reaction times. | [6][11][13] |

| Biocatalysts | Lipases | Green and sustainable, high selectivity. | Can be sensitive to reaction conditions, may be costly. | [14] |

For the synthesis of 7-Chloro-2H-chromen-2-one, a weak base like piperidine is a common and effective choice for laboratory-scale preparations.[5] For industrial applications, heterogeneous catalysts are often preferred due to their ease of recovery and reuse.[11]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the synthesis of 7-Chloro-2H-chromen-2-one, which has been adapted from established procedures for coumarin synthesis.[1][5]

Materials and Reagents

-

4-Chlorosalicylaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for work-up)

-

Diethyl ether (for crystallization)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorosalicylaldehyde (1 equivalent) in a minimal amount of ethanol.

-

Addition of Reagents: To this solution, add diethyl malonate (1.1 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).

-

Reaction Conditions: The reaction mixture is then heated to reflux (approximately 80°C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then dissolved in a suitable organic solvent like ethyl acetate and washed with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

Crystallization: The crude product can be further purified by crystallization from a solvent system such as ethanol/water or by column chromatography on silica gel to afford pure 7-Chloro-2H-chromen-2-one.[1]

Diagram 2: Experimental Workflow

Caption: General experimental workflow for coumarin synthesis.[1]

Product Characterization

The identity and purity of the synthesized 7-Chloro-2H-chromen-2-one should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the lactone carbonyl group and the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[15]

Green Chemistry Approaches

To align with the principles of sustainable chemistry, several modifications can be made to the traditional Knoevenagel condensation protocol.

-

Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound or microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions.[6][7][8]

-

Solvent-Free Conditions: Conducting the reaction without a solvent can reduce waste and simplify the work-up procedure.[6]

-

Reusable Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused minimizes waste and cost.[13]

Conclusion

The Knoevenagel condensation provides an efficient and versatile route for the synthesis of 7-Chloro-2H-chromen-2-one. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can achieve high yields of the desired product. The adoption of green chemistry principles, such as the use of non-conventional energy sources and reusable catalysts, can further enhance the sustainability of this synthetic method. This guide offers a solid foundation for the successful synthesis and purification of 7-Chloro-2H-chromen-2-one, a valuable building block for the development of new therapeutic agents and functional materials.

References

- Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2018). Ultrasonic accelerated Knoevenagel condensation by magnetically recoverable MgFe2O4 nanocatalyst: A rapid and green synthesis of coumarins under solvent-free conditions. Ultrasonics Sonochemistry, 40(Pt A), 78–83.

- BenchChem. (n.d.).

- Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted. (n.d.). Rasayan J. Chem.

- ResearchGate. (2018). Ultrasonic Accelerated Knoevenagel Condensation by Magnetically Recoverable MgFe2O4 Nanocatalyst: a Rapid and Green Synthesis of Coumarins under Solvent-Free Conditions.

- Scientific & Academic Publishing. (n.d.).

- ResearchGate. (n.d.).

- BenchChem. (n.d.).

- Studylib. (n.d.).

- El-Sayed, R., & Gabr, Y. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(1), 103527.

- Shelke, K. F., Deshmukh, S. P., & Shingare, M. S. (2023).

- ChemHelp ASAP. (2023, January 8).

- Wikipedia. (n.d.).

- Bogdal, D., & Pielichowski, J. (1999). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.

- Li, J., et al. (2015). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 20(7), 12513-12522.

- ResearchGate. (2021).

- Asian Journal of Green Chemistry. (n.d.). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.

- ResearchGate. (n.d.).

- Becerra, D., & Castillo, J. C. (2021).

- PubChem. (n.d.). 7-Chloro-2H-chromen-2-one.

- Wikipedia. (n.d.).

- Karimian, L., & Zahmatkesh, S. (2022). Ultrasonic-assisted Synthesis of New Generation of Coumarins. Journal of Chemical Reactivity and Synthesis, 12(3), 138-142.

- Google Patents. (n.d.).

- Shinde, S. B., et al. (2012). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of Chemical Sciences, 124(6), 1341-1346.

- Valente, A. A., et al. (2010).

- ACS Omega. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.

- Molecules. (2016). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products.

- ProQuest. (2021).

- MDPI. (2023). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide.

- NIH. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.

- SciSpace. (2020). Overview on developed synthesis procedures of coumarin heterocycles.

- Semantic Scholar. (n.d.).

- NIH. (2015).

- Ying, A. G., Wu, C. L., & He, G. H. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 25(16), 9323-9326.

- ACS Publications. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.

- MSU chemistry. (2015).

- ResearchGate. (2019). Microwave-assisted synthesis of 7-hydroxy-4-methyl coumarin and its bioactivity against acne-causing bacteria.

- NIH. (2007).

- NIH. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sapub.org [sapub.org]

- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. studylib.net [studylib.net]

- 6. Ultrasonic accelerated Knoevenagel condensation by magnetically recoverable MgFe2O4 nanocatalyst: A rapid and green synthesis of coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]

- 8. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 9. youtube.com [youtube.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 7-Chloro-2H-chromen-2-one

Introduction

7-Chloro-2H-chromen-2-one, a halogenated derivative of coumarin, represents a significant scaffold in medicinal chemistry and materials science. The incorporation of a chlorine atom at the 7-position can modulate the molecule's lipophilicity, electronic properties, and metabolic stability, often enhancing its biological activity or tuning its photophysical characteristics. This guide provides an in-depth exploration of the primary synthetic routes to 7-Chloro-2H-chromen-2-one, focusing on the critical selection of starting materials and the underlying chemical principles that govern these transformations. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causality behind experimental choices, offering field-proven insights into the synthesis of this important heterocyclic compound.

The synthesis of the coumarin core is a well-established area of organic chemistry, with several named reactions providing reliable access to this scaffold.[1] For the specific preparation of 7-Chloro-2H-chromen-2-one, the strategic placement of the chloro substituent on the starting materials is paramount. This guide will focus on three principal and versatile synthetic strategies: the Pechmann Condensation, the Knoevenagel Condensation, and the Perkin Reaction. Each of these methods utilizes distinct starting materials that dictate the final substitution pattern of the coumarin product.

Pechmann Condensation Route: The Phenolic Precursor

The Pechmann condensation is a classic and widely used method for coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[2] To achieve the desired 7-chloro substitution pattern, the logical choice for the phenolic starting material is 3-chlorophenol .

Rationale and Mechanistic Insight

The reaction proceeds through an initial transesterification of the β-ketoester with the phenol, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration. The use of a strong acid catalyst, such as sulfuric acid or a solid acid like sulfated zirconia, is crucial for activating the carbonyl group of the β-ketoester and facilitating the cyclization step.[3][4] The regioselectivity of the cyclization is directed by the activating effect of the hydroxyl group of the phenol, favoring electrophilic attack at the ortho position.

Experimental Protocol: Synthesis of 7-Chloro-4-methyl-2H-chromen-2-one

This protocol describes the synthesis of a 4-methyl substituted 7-chloro-2H-chromen-2-one, a common derivative, using 3-chlorophenol and ethyl acetoacetate.

Materials:

-

3-Chlorophenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., nano-crystalline sulfated-zirconia)[3]

-

Ice-cold water

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.

-

To the cold sulfuric acid, add 3-chlorophenol with continuous stirring until it completely dissolves.

-

Gradually add ethyl acetoacetate to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

-

A solid precipitate will form. Allow the mixture to stand for about 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Purify the crude product by recrystallization from ethanol to obtain 7-chloro-4-methyl-2H-chromen-2-one as a crystalline solid.

Visualization of the Pechmann Condensation

Caption: Workflow for the Pechmann Condensation.

Knoevenagel Condensation Route: The Aldehydic Precursor

The Knoevenagel condensation provides a powerful and versatile route to coumarins, particularly for accessing derivatives with substitution at the 3-position.[5] This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group. For the synthesis of 7-Chloro-2H-chromen-2-one, the key starting material is 4-chloro-2-hydroxybenzaldehyde .

Rationale and Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as piperidine or an amino acid like L-proline, which facilitates the deprotonation of the active methylene compound (e.g., diethyl malonate). The resulting carbanion then undergoes a nucleophilic addition to the aldehyde carbonyl group. The subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the coumarin ring. The choice of the active methylene compound determines the substituent at the 3-position of the coumarin. For instance, using diethyl malonate yields a 3-carboxyethyl coumarin derivative.

Experimental Protocol: Synthesis of Ethyl 7-chloro-2-oxo-2H-chromene-3-carboxylate

Materials:

-

4-Chloro-2-hydroxybenzaldehyde

-

Diethyl malonate

-

Piperidine

-

Ethanol

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-hydroxybenzaldehyde and diethyl malonate in ethanol.

-

Add a catalytic amount of piperidine to the solution and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 7-chloro-2-oxo-2H-chromene-3-carboxylate.

Visualization of the Knoevenagel Condensation

Caption: Workflow for the Microwave-Assisted Perkin Reaction.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy often depends on the availability of starting materials, desired substitution patterns, and the scale of the reaction. The following table provides a comparative overview of the three main routes to 7-Chloro-2H-chromen-2-one.

| Feature | Pechmann Condensation | Knoevenagel Condensation | Perkin Reaction |

| Starting Phenol | 3-Chlorophenol | Not applicable | Not applicable |

| Starting Aldehyde | Not applicable | 4-Chloro-2-hydroxybenzaldehyde | 4-Chloro-2-hydroxybenzaldehyde |

| Other Key Reagent(s) | β-ketoester (e.g., ethyl acetoacetate) | Active methylene compound (e.g., diethyl malonate) | Acid anhydride and its salt (e.g., Ac₂O, NaOAc) |

| Typical Catalyst | Strong acid (e.g., H₂SO₄, solid acids) | Weak base (e.g., piperidine, L-proline) | Alkali salt of the acid (e.g., sodium acetate) |

| Position of New Substituent | C4 (from β-ketoester) | C3 (from active methylene compound) | Primarily unsubstituted at C3 and C4 from Ac₂O |

| Advantages | One-pot reaction, good yields for activated phenols. | Versatile for 3-substituted coumarins, mild conditions. | Classic method, can be accelerated by microwaves. |

| Disadvantages | Harsh acidic conditions, may not be suitable for sensitive substrates. | May require subsequent hydrolysis for 3-carboxy derivatives. | High temperatures, sometimes lower yields. |

Conclusion

The synthesis of 7-Chloro-2H-chromen-2-one can be effectively achieved through several established synthetic methodologies, with the choice of starting material being the critical determinant of the reaction pathway. The Pechmann condensation, commencing with 3-chlorophenol, offers a direct route, particularly for 4-substituted analogues. In contrast, both the Knoevenagel condensation and the Perkin reaction utilize 4-chloro-2-hydroxybenzaldehyde as a common precursor, providing access to a variety of derivatives based on the other reactants employed. The Knoevenagel route is especially advantageous for introducing substituents at the 3-position. Understanding the interplay between the starting materials and the reaction mechanism is essential for researchers to select the most appropriate and efficient strategy for their specific synthetic goals, enabling the continued exploration of the diverse applications of 7-chloro-substituted coumarins.

References

- Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulf

- Pechmann condensation of phenols with ethyl butyroacet

- Perkin Reactions under Microwave Irradi

- The Knoevenagel Condens

- Potdar, M. K., Mohile, S. S., & Salunkhe, M. M. (2001). Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid. Tetrahedron Letters, 42, 9285-9287.

- Perkin Reaction Mechanism. (n.d.).

- Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gel

- Application Notes and Protocols for Condensation Reactions of Diethyl Malon

- Synthesized and Antibacterial Activity of Derivatives 7-Chloro-4-hydroxy- 2-oxo-2H-chromene-3-carbaldehyde. (n.d.).

- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M. (2023).

- Perkin reaction. (n.d.). In Wikipedia.

- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (n.d.). NIH.

- Pechmann condens

- Perkins' Reaction| Benzaldehyde| Acetic anhydride| Cinnamic Acid. (2023, February 10). YouTube.

- A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing.

- Malonic acid, benzal-, diethyl ester. (n.d.). Organic Syntheses Procedure.

- Ramesh, P., Shalini, B., & Fadnavis, N. W. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4, 7368-7373.

- Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.).

- Synthesis and crystal structure of allyl 7-(diethylamino)

- 2-Oxo-2H-chromen-7-yl 4-chlorobenzo

- Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... (n.d.).

- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- 7-hydroxy-2-oxo-2h-chromene-3-carboxylic acid. (n.d.). Sigma-Aldrich.

- Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). Slideshare.

- The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015).

- Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Pechmann Condensation for the Synthesis of Chlorinated Coumarins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins represent a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The incorporation of chlorine atoms into the coumarin scaffold can profoundly modulate their biological and physicochemical properties, making the synthesis of chlorinated coumarins a focal point in medicinal chemistry and materials science. The Pechmann condensation, a classic and versatile method for coumarin synthesis, provides a direct route to these valuable compounds.[1][2][3] This guide offers a comprehensive exploration of the Pechmann condensation mechanism, with a specific emphasis on its application to the synthesis of chlorinated coumarins. It delves into the mechanistic intricacies, the influence of catalysts, the effect of substituent positioning on reactivity and regioselectivity, and provides actionable experimental protocols.

Introduction: The Significance of Chlorinated Coumarins

Coumarins are a class of benzopyran-2-one compounds that are not only prevalent in natural products but also serve as privileged structures in drug discovery. Their biological activities are vast, encompassing anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The strategic introduction of chlorine atoms onto the coumarin backbone can enhance these activities, improve metabolic stability, and fine-tune pharmacokinetic profiles. This is attributed to chlorine's ability to alter electron distribution, lipophilicity, and steric interactions with biological targets. Consequently, robust and predictable synthetic methodologies for accessing chlorinated coumarins are of paramount importance. The Pechmann condensation, involving the acid-catalyzed reaction of a phenol with a β-ketoester, stands out as a primary and efficient method for this purpose.[1][3][4]

The Core Mechanism of the Pechmann Condensation

The Pechmann condensation is fundamentally an acid-catalyzed process that unites a phenol and a β-ketoester to form the coumarin ring system.[1][5] While the reaction has been known for over a century, its precise mechanism has been a subject of discussion, with recent evidence favoring a specific sequence of events.[6][7][8] The reaction is generally understood to proceed through three key stages: transesterification, electrophilic aromatic substitution (intramolecular Michael addition/cyclization), and dehydration.[1][5]

The reaction is typically initiated by the activation of the β-ketoester by a strong acid catalyst, which can be either a Brønsted acid (like sulfuric acid or methanesulfonic acid) or a Lewis acid (such as AlCl₃).[1][5]

There are two primary proposed mechanistic pathways:

-

Pathway A: Initial Transesterification: The reaction commences with an acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (ortho to the hydroxyl group), leading to cyclization. The final step is dehydration, which results in the formation of the coumarin.[5]

-

Pathway B: Initial Electrophilic Aromatic Substitution (EAS): More recent studies, supported by NMR evidence, suggest that for certain substrates, the reaction begins with an electrophilic aromatic substitution.[7][8] This is followed by an intramolecular transesterification (lactonization) and subsequent dehydration to yield the final coumarin product.[7][8]

The prevailing pathway can be influenced by the nature of the reactants, the catalyst employed, and the reaction conditions.[9][10]

Caption: Generalized mechanistic pathways of the Pechmann condensation.

Synthesis of Chlorinated Coumarins: Mechanistic Considerations and Regioselectivity

The introduction of chlorine substituents on either the phenol or the β-ketoester starting materials introduces electronic and steric factors that can significantly influence the course of the Pechmann condensation.

Influence of Chlorine on the Phenolic Reactant

When a chlorophenol is used as the starting material, the chlorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack. This generally necessitates harsher reaction conditions (e.g., higher temperatures, stronger acid catalysts) compared to reactions with electron-rich phenols like resorcinol.[11]

Regioselectivity: The position of the chlorine atom on the phenol ring directs the site of cyclization. The electrophilic aromatic substitution step will preferentially occur at the ortho or para position to the hydroxyl group that is most activated.

-

Example: 4-Chlorophenol: With 4-chlorophenol, the electrophilic attack will occur at the position ortho to the hydroxyl group, leading to the formation of a 7-chloro-substituted coumarin.

Influence of Chlorine on the β-Ketoester Reactant

The use of a chlorinated β-ketoester, such as ethyl 4-chloroacetoacetate, introduces a chlorine atom at what will become the 3-position of the coumarin ring. The electron-withdrawing nature of the chlorine can influence the reactivity of the carbonyl groups in the ketoester.

Caption: General workflow for the synthesis of chlorinated coumarins.

Catalysis in the Pechmann Condensation for Chlorinated Coumarins

The choice of catalyst is critical for the successful synthesis of chlorinated coumarins, often requiring more robust catalytic systems to overcome the deactivating effects of the chlorine substituent.[4]

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | H₂SO₄, CF₃COOH, Methanesulfonic acid | Readily available, low cost. | Harsh conditions, corrosion, environmental concerns, potential for side reactions (sulfonation).[12][13] |

| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂, TiCl₄ | Can be effective for deactivated phenols.[11] | Stoichiometric amounts often required, moisture sensitive, difficult workup. |

| Solid Acid Catalysts | Zeolites, Montmorillonite clay, Sulfated zirconia, Nafion-H | Reusable, environmentally friendly, easy separation.[2][11] | May have lower activity than homogeneous catalysts, potential for pore diffusion limitations. |

| Ionic Liquids | e.g., 1-butyl-3-methylimidazolium chloroaluminate | Act as both solvent and catalyst, can lead to faster reactions under milder conditions.[14] | Higher cost, potential for viscosity issues. |

For the synthesis of chlorinated coumarins, the use of strong Lewis acids or highly acidic solid catalysts is often preferred to drive the reaction to completion.

Experimental Protocols

The following protocols provide a general framework for the synthesis of chlorinated coumarins via the Pechmann condensation. Note: These are generalized procedures and may require optimization based on the specific substrates and catalyst used.

General Procedure using Sulfuric Acid

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chlorophenol (1.0 eq) and the β-ketoester (1.0-1.2 eq).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-5 eq) to the reaction mixture with cooling in an ice bath.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The precipitated solid is collected by filtration.

-

Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

General Procedure using a Solid Acid Catalyst

-

Reactant and Catalyst Mixing: In a round-bottom flask, combine the chlorophenol (1.0 eq), the β-ketoester (1.0-1.2 eq), and the solid acid catalyst (e.g., 10-20 wt% of the phenol).

-

Reaction: Heat the mixture, with vigorous stirring, under solvent-free conditions or in a high-boiling solvent (e.g., toluene, xylene) at the appropriate temperature.

-

Workup: After the reaction is complete, cool the mixture and add a suitable solvent (e.g., ethyl acetate). Filter to remove the catalyst.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization.

Conclusion and Future Outlook

The Pechmann condensation remains a cornerstone for the synthesis of coumarins, including their chlorinated derivatives. Understanding the mechanistic nuances, particularly the influence of chlorine substituents on reactivity and regioselectivity, is crucial for the rational design of synthetic routes to novel and biologically active molecules. The ongoing development of more efficient and environmentally benign catalysts, especially reusable solid acids, will continue to enhance the utility of this important reaction.[2][12] As the demand for structurally diverse and functionally optimized coumarins in drug discovery and materials science grows, the Pechmann condensation will undoubtedly play a vital role in meeting these needs.

References

- 1. Pechmann Condensation [organic-chemistry.org]

- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Research Portal [scholarlyworks.adelphi.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. organicreactions.org [organicreactions.org]

- 11. jk-sci.com [jk-sci.com]

- 12. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 13. asianpubs.org [asianpubs.org]

- 14. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]

Spectroscopic Data for 7-Chloro-2H-chromen-2-one: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Chloro-2H-chromen-2-one, a halogenated coumarin derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide details the structural elucidation of 7-Chloro-2H-chromen-2-one through the interpretation of its characteristic spectral features. Furthermore, it presents a validated experimental protocol for the synthesis and spectroscopic characterization of this and similar coumarin derivatives, ensuring scientific integrity and reproducibility. Visual diagrams are included to illustrate the molecular structure and key experimental workflows, providing a holistic understanding of the subject matter.

Introduction to 7-Chloro-2H-chromen-2-one

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone heterocyclic compounds, widely distributed in nature and exhibiting a broad spectrum of pharmacological activities. Their versatile scaffold has been extensively utilized in the development of novel therapeutic agents and functional materials. The introduction of a halogen substituent, such as chlorine, onto the coumarin backbone can significantly modulate its physicochemical and biological properties, including lipophilicity, metabolic stability, and target-binding affinity.

7-Chloro-2H-chromen-2-one (C₉H₅ClO₂) is a synthetic coumarin derivative that has garnered attention for its potential applications. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the rational design of new derivatives. This guide provides a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure of 7-Chloro-2H-chromen-2-one

Caption: Molecular structure of 7-Chloro-2H-chromen-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 7-Chloro-2H-chromen-2-one provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 7-Chloro-2H-chromen-2-one, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, exhibits distinct signals corresponding to the five protons of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 7-Chloro-2H-chromen-2-one

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.65 | d | 9.6 | 1H | H-4 |

| 7.48 | d | 8.6 | 1H | H-5 |

| 7.28 | dd | 8.6, 2.1 | 1H | H-6 |

| 7.28 | d | 2.1 | 1H | H-8 |

| 6.47 | d | 9.6 | 1H | H-3 |

Interpretation:

-

The downfield signal at 7.65 ppm is assigned to the H-4 proton, which is deshielded by the adjacent carbonyl group and the ring oxygen. Its coupling to the H-3 proton results in a doublet with a coupling constant of 9.6 Hz.

-

The proton at the 5-position (H-5) appears as a doublet at 7.48 ppm, coupled to the H-6 proton.

-

The H-6 proton resonates as a doublet of doublets at 7.28 ppm due to coupling with both H-5 and H-8.

-

The H-8 proton is observed as a doublet at 7.28 ppm, showing a small meta-coupling to H-6.

-

The upfield doublet at 6.47 ppm is attributed to the H-3 proton, which is coupled to the H-4 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, typically recorded at 100 MHz in CDCl₃, provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 7-Chloro-2H-chromen-2-one

| Chemical Shift (δ, ppm) | Assignment |

| 160.0 | C-2 |

| 152.5 | C-9 |

| 142.2 | C-4 |

| 131.8 | C-7 |

| 129.7 | C-5 |

| 127.1 | C-6 |

| 119.8 | C-10 |

| 118.4 | C-8 |

| 117.9 | C-3 |

Interpretation:

-

The signal at 160.0 ppm corresponds to the carbonyl carbon (C-2) of the lactone ring.

-

The quaternary carbons C-9 and C-7 appear at 152.5 ppm and 131.8 ppm, respectively.

-

The olefinic carbon C-4 is observed at 142.2 ppm.

-

The remaining aromatic and olefinic carbons resonate in the range of 117.9 to 129.7 ppm.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for 7-Chloro-2H-chromen-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic and vinylic C-H stretching |

| ~1750-1720 | Strong | C=O stretching (lactone) |

| ~1620-1580 | Medium-Strong | C=C stretching (aromatic and pyrone ring) |

| ~1250-1100 | Strong | C-O-C stretching (ester) |

| ~850-750 | Strong | C-Cl stretching |

| ~900-675 | Strong | C-H out-of-plane bending (aromatic) |

Causality Behind Expected Absorptions:

-

C=O Stretching: The lactone carbonyl group is expected to show a strong absorption band in the region of 1750-1720 cm⁻¹. The exact position is influenced by conjugation with the double bond and the aromatic ring.

-

C=C Stretching: The multiple C=C bonds in the aromatic and pyrone rings will give rise to a series of bands in the 1620-1450 cm⁻¹ region.

-

C-O-C Stretching: The ester C-O-C linkage will exhibit strong, characteristic stretching vibrations.

-

C-Cl Stretching: The presence of the chlorine atom attached to the aromatic ring is expected to produce a strong absorption in the fingerprint region, typically between 850 and 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure. For 7-Chloro-2H-chromen-2-one (molar mass: 180.59 g/mol ), the mass spectrum would show a molecular ion peak and characteristic fragment ions.

Expected Fragmentation Pattern:

The primary fragmentation pathway for coumarins under electron ionization (EI) typically involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring.

Caption: Expected primary fragmentation of 7-Chloro-2H-chromen-2-one.

Interpretation of Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 180. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 182 with roughly one-third the intensity of the M⁺ peak should be observed. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

-

[M-CO]⁺ Fragment: The most significant fragment ion would likely result from the loss of CO (28 Da), leading to a peak at m/z 152 (for ³⁵Cl) and m/z 154 (for ³⁷Cl).

-

Other Fragments: Further fragmentation of the [M-CO]⁺ ion could involve the loss of a chlorine radical (Cl•) or a hydrogen atom (H•), leading to smaller fragment ions.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and spectroscopic analysis of 7-Chloro-2H-chromen-2-one and related derivatives.

Synthesis of 7-Chloro-2H-chromen-2-one

A common and reliable method for the synthesis of coumarin derivatives is the Pechmann condensation. For 7-Chloro-2H-chromen-2-one, a suitable starting material would be 4-chlororesorcinol, which is not as readily available as resorcinol. An alternative and often more practical approach involves the chlorination of a pre-formed coumarin, such as 7-hydroxycoumarin (umbelliferone).

Protocol: Chlorination of 7-Hydroxycoumarin

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-hydroxycoumarin (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Chlorinating Agent: Add a chlorinating agent, for example, sulfuryl chloride (SO₂Cl₂) (1.1 equivalents), dropwise to the stirred solution at room temperature. The use of a slight excess of the chlorinating agent ensures complete conversion.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with water to remove any residual acid and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 7-Chloro-2H-chromen-2-one as a white to off-white solid.

Caption: Workflow for the synthesis of 7-Chloro-2H-chromen-2-one.

Spectroscopic Characterization Protocols

5.2.1. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified 7-Chloro-2H-chromen-2-one and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of -2 to 12 ppm and 16-64 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A wider spectral width (e.g., 0 to 200 ppm) and a larger number of scans (e.g., 1024 or more) are typically required.

5.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. Press the mixture into a transparent disc using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

5.2.3. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements for elemental composition determination.

Conclusion

The spectroscopic data presented in this guide provide a robust foundation for the identification and structural confirmation of 7-Chloro-2H-chromen-2-one. The detailed analysis of ¹H NMR, ¹³C NMR, and the expected features of IR and MS spectra, coupled with validated experimental protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The principles and methodologies outlined herein are broadly applicable to the characterization of other coumarin derivatives, promoting scientific rigor and reproducibility in this important area of research.

References

-

Mikhova, B., & Duddeck, H. (1996). 13C-NMR Spectroscopy of Coumarins and Their Derivatives: A Comprehensive Review. ChemInform, 27(49). [Link]

-

Vul'fson, N. S., & Golovkina, L. S. (1975). Mass Spectrometry of Chromen-2-ones (Coumarins) and of Furo- and Pyrano-chromenones. Russian Chemical Reviews, 44(7), 603–618. [Link]

-

PubChem. (n.d.). 7-Chloro-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Li, J., et al. (2018). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. RSC Advances, 8, 12345-12349. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Sathiyamoorthi, K., et al. (2018). Synthesis and Characterization of Some (7-Hydroxy-4-Methyl-2H-Chromen-2-one) Derivatives. Journal of Kerbala University, 11(4). [Link]

1H NMR chemical shifts of 7-Chloro-2H-chromen-2-one

An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of 7-Chloro-2H-chromen-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Chloro-2H-chromen-2-one, a prominent member of the coumarin family of heterocyclic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts and coupling constants observed in the spectrum. It offers a detailed, proton-by-proton assignment based on published data, explains the underlying electronic and anisotropic effects, and provides a field-proven, step-by-step protocol for acquiring a high-quality spectrum. The guide aims to serve as an authoritative resource for the structural elucidation and quality assessment of this important molecular scaffold.

Introduction: The Significance of 7-Chloro-2H-chromen-2-one

Coumarins (2H-chromen-2-ones) are a vital class of benzopyrone heterocycles found extensively in natural products and synthetic compounds.[1] Their unique scaffold is a cornerstone in medicinal chemistry, leading to the development of agents with diverse pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1] 7-Chloro-2H-chromen-2-one (7-chlorocoumarin) serves as a crucial synthetic intermediate for creating more complex, biologically active molecules.

Unambiguous structural characterization is paramount for ensuring the identity, purity, and efficacy of these compounds in any research or development pipeline. ¹H NMR spectroscopy stands as the most powerful and accessible analytical technique for this purpose, providing detailed information about the electronic environment of every proton in the molecule. This guide offers an in-depth exploration of the ¹H NMR spectrum of 7-Chloro-2H-chromen-2-one, translating raw spectral data into a coherent structural understanding.

Theoretical Underpinnings: Interpreting the Coumarin ¹H NMR Spectrum

The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment. In the case of 7-Chloro-2H-chromen-2-one, the observed shifts are a composite of several key factors:

-

Inductive and Mesomeric Effects: The molecule contains a highly electronegative chlorine atom and an α,β-unsaturated lactone system. The chlorine atom at the C-7 position withdraws electron density via the inductive effect, deshielding adjacent protons (H-6 and H-8). The ester oxygen and carbonyl group also exert strong inductive and resonance effects, profoundly influencing the entire molecule's electronic structure.[2][3]

-

Magnetic Anisotropy: The π-electron systems of the benzene and α-pyrone rings generate a powerful ring current in the presence of an external magnetic field.[2] This current deshields protons located on the periphery of the rings, shifting them downfield (to higher ppm values). The carbonyl (C=O) group also possesses significant magnetic anisotropy, strongly deshielding protons in its vicinity, most notably H-5.

-

Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of non-equivalent neighboring protons results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), provides critical information about molecular connectivity. For the coumarin ring system, we anticipate:

-

Cis-vinylic coupling between H-3 and H-4 across the double bond (³JH3,H4), typically in the range of 9.5-9.8 Hz.[1]

-

Ortho-coupling between adjacent aromatic protons (³Jortho), typically 7-9 Hz.

-

Meta-coupling between aromatic protons separated by one carbon (⁴Jmeta), which is significantly smaller, typically 2-3 Hz.

-

Spectral Analysis and Proton Assignment